molecular formula C14H12N2O2 B1499823 5-((4-Methoxybenzyl)oxy)picolinonitrile CAS No. 917910-75-9

5-((4-Methoxybenzyl)oxy)picolinonitrile

Cat. No.: B1499823
CAS No.: 917910-75-9
M. Wt: 240.26 g/mol
InChI Key: FCACZKVBHNYEOJ-UHFFFAOYSA-N
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Description

5-((4-Methoxybenzyl)oxy)picolinonitrile is a chemical compound characterized by its unique structure, which includes a picolinonitrile group and a methoxybenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile typically involves the reaction of picolinonitrile with 4-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-((4-Methoxybenzyl)oxy)picolinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents like ether or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the nucleophile and the desired substitution product.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

5-((4-Methoxybenzyl)oxy)picolinonitrile has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-((4-Methoxybenzyl)oxy)picolinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

5-((4-Methoxybenzyl)oxy)picolinonitrile is structurally similar to other picolinonitrile derivatives and methoxybenzyl ethers. its unique combination of functional groups sets it apart from these compounds. Some similar compounds include:

  • 4-Methoxybenzyl alcohol

  • Picolinonitrile derivatives

  • Other methoxybenzyl ethers

Properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)16-9-14/h2-7,9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCACZKVBHNYEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670181
Record name 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917910-75-9
Record name 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (1.44 g, 33 mmol) was dissolved in DMF (20 mL), and 4-methoxybenzyl alcohol (3.74 mL, 33 mmol) was then added to the solution under a nitrogen atmosphere and under ice cooling. The obtained mixture was stirred at room temperature for 30 minutes. Thereafter, 5-bromo-2-cyanopyridine (4.58 g, 25 mmol) was added to the reaction solution, and the obtained mixture was further stirred at room temperature for 30 minutes. Thereafter, water was added to the reaction solution, and it was then extracted with ethyl acetate and washed with water. The water layers were combined and extracted with methylene chloride. The organic layers were combined, were dried over sodium sulfate, and were then concentrated. The obtained residue was recrystallized from ethyl acetate, so as to obtain the title compound (3.57 g, yield: 60%) in the form of yellow crystals.
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step Two
Quantity
4.58 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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